4-Methyl-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid
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Overview
Description
4-Methyl-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid is a unique chemical compound with the empirical formula C10H9NO3S . It has a molecular weight of 223.25 . The SMILES string for this compound is CN1C(=O)CSc2ccc(cc12)C(O)=O .
Molecular Structure Analysis
The InChI key for this compound is JHMLWQWKVSDFLZ-UHFFFAOYSA-N . This key can be used to identify the compound in chemical databases and provide information about its molecular structure.Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a dry environment at 2-8°C .Scientific Research Applications
Synthesis and Chemical Reactions
- 4-Methyl-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid and its derivatives are involved in various chemical reactions, contributing to the field of organic sulfur compounds. One study describes the reactions of benzothiazine hydroxamic acids, highlighting the formation of corresponding lactams and α,β-unsaturated acids through treatment with sodium hydroxide (Coutts et al., 1970).
- The compound has been used in the synthesis of various benzo-1,4-thiazine carboxylic acids, demonstrating its versatility in organic synthesis (Cizej & Urleb, 1996).
Stereoselective Synthesis
- Stereoselective synthesis of 2-alkylidene-3,4-dihydro-3-oxo-2H-1,4-benzothiazines has been achieved using 4-methyl-3,4-dihydro-3-oxo--2H-1,4-benzothiazine, showcasing the compound's role in producing specific molecular configurations (Babudri et al., 1982).
Pharmaceutical Research
- Studies in pharmaceutical chemistry have utilized this compound in the synthesis of various derivatives with potential medicinal properties. For instance, research has been conducted on the synthesis and Ca2+ antagonistic activity of certain benzothiazine derivatives (Fujita et al., 1990).
- Another study focused on its use as a precursor for antiosteoarthritis derivatives, showing its applicability in developing treatments for specific diseases (Vidal et al., 2006).
Analytical and Structural Studies
- The compound's derivatives have been analyzed for their structural and analgesic properties, contributing to a deeper understanding of their chemical characteristics and potential therapeutic uses (Ukrainets et al., 2014).
- Detailed research has been conducted on the synthesis, crystal structure, and biological activity of various polymorphic forms of its derivatives, furthering the knowledge of its physicochemical properties (Ukrainets et al., 2018).
Safety and Hazards
Properties
IUPAC Name |
4-methyl-3-oxo-1,4-benzothiazine-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3S/c1-11-7-4-6(10(13)14)2-3-8(7)15-5-9(11)12/h2-4H,5H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHMLWQWKVSDFLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CSC2=C1C=C(C=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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